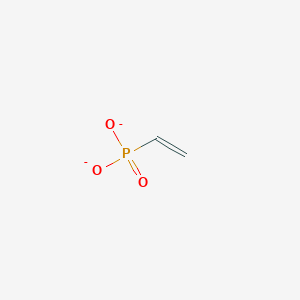

Vinylphosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C2H3O3P-2 |

|---|---|

Molecular Weight |

106.02 g/mol |

IUPAC Name |

ethenyl-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/C2H5O3P/c1-2-6(3,4)5/h2H,1H2,(H2,3,4,5)/p-2 |

InChI Key |

ZTWTYVWXUKTLCP-UHFFFAOYSA-L |

Canonical SMILES |

C=CP(=O)([O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Diethyl Vinylphosphonate from Vinylphosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary methods for the synthesis of diethyl vinylphosphonate from vinylphosphonic acid. The following sections provide comprehensive experimental protocols, comparative data, and visual representations of the synthetic pathways and workflows. This document is intended to serve as a practical resource for laboratory professionals engaged in chemical synthesis and drug development.

Method 1: Two-Step Synthesis via Monoethyl this compound Intermediate

This synthetic route involves the initial formation of a monoethyl this compound intermediate through a reaction between vinylphosphonic acid and diethyl 2-acetoxyethanephosphonate. The intermediate is then converted to the final product, diethyl this compound, by reaction with triethyl orthoformate. This method offers a reliable, albeit multi-step, approach to the desired product.

Experimental Protocol

Step 1: Synthesis of Crude Monoethyl this compound

-

In a reaction vessel equipped with a stirrer and a distillation apparatus, combine 25 g of vinylphosphonic acid and 70 g of diethyl 2-acetoxyethanephosphonate.

-

Heat the mixture to 180°C with continuous stirring.

-

Over a period of 14 hours, slowly add 252 g of diethyl 2-acetoxyethanephosphonate dropwise to the reaction mixture. During the addition, gradually increase the temperature to 200°C. Ethyl acetate (B1210297) will distill off as a byproduct.

-

After the addition is complete, maintain the reaction mixture at 190°C for an additional 9 hours with stirring.

-

Upon cooling, 190 g of crude monoethyl this compound is obtained.

Step 2: Synthesis of Diethyl this compound

-

Combine 95 g of the crude monoethyl this compound obtained in Step 1 with 124 g of triethyl orthoformate in a reaction vessel equipped with a reflux condenser and a distillation head.

-

Reflux the mixture for 8 hours at approximately 75°C.

-

Following the reflux period, gradually increase the temperature to 150°C over 5.5 hours. During this time, ethyl acetate and ethanol (B145695) will distill off.

-

Cool the mixture to room temperature and add an additional 100 g of triethyl orthoformate.

-

Gradually reheat the mixture to 150°C to distill off any remaining volatile components.

-

The final product, diethyl this compound, is then isolated by distillation of the reaction mixture.

Quantitative Data Summary

| Parameter | Value | Reference |

| Step 1: Reactants | ||

| Vinylphosphonic Acid | 25 g | |

| Diethyl 2-acetoxyethanephosphonate (initial) | 70 g | |

| Diethyl 2-acetoxyethanephosphonate (dropwise) | 252 g | |

| Step 1: Reaction Conditions | ||

| Initial Temperature | 180°C | |

| Final Temperature | 200°C | |

| Post-addition Temperature | 190°C | |

| Reaction Time (addition) | 14 hours | |

| Reaction Time (post-addition) | 9 hours | |

| Step 1: Product | ||

| Crude Monoethyl this compound Yield | 190 g | |

| Step 2: Reactants | ||

| Crude Monoethyl this compound | 95 g | |

| Triethyl Orthoformate (initial) | 124 g | |

| Triethyl Orthoformate (additional) | 100 g | |

| Step 2: Reaction Conditions | ||

| Reflux Temperature | ~75°C | |

| Final Temperature | 150°C | |

| Reflux Time | 8 hours | |

| Step 2: Product | ||

| Diethyl this compound Yield | 96.5 g | |

| Overall Yield (relative to starting materials) | ~70% |

Reaction Pathway and Workflow

Method 2: Direct Esterification using Triethyl Orthoacetate

This method provides a more direct route to diethyl this compound through the esterification of vinylphosphonic acid using triethyl orthoacetate. This approach is advantageous as it is a one-pot synthesis. The reaction temperature is a critical parameter that influences the selectivity towards the formation of the desired diester over the monoester.

Experimental Protocol

Note: The following is a general procedure adapted from the esterification of benzylphosphonic acid with triethyl orthoacetate, as a specific protocol for vinylphosphonic acid was not detailed in the provided search results. Optimization may be required.

-

In a reaction vessel, combine vinylphosphonic acid (1 equivalent) with an excess of triethyl orthoacetate (e.g., 10-30 equivalents). Triethyl orthoacetate can serve as both the reactant and the solvent.

-

Heat the reaction mixture to 90-100°C with stirring. The progress of the reaction can be monitored by 31P NMR spectroscopy to observe the conversion of the starting material to the monoester and then to the diester.

-

Maintain the reaction at this temperature until the formation of the diethyl this compound is maximized. Based on analogous reactions, this may take several hours to overnight.[1]

-

After the reaction is complete, remove the excess triethyl orthoacetate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield pure diethyl this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| Vinylphosphonic Acid | 1 equivalent | [1] (adapted) |

| Triethyl Orthoacetate | Excess (e.g., 30 equivalents) | [1] (adapted) |

| Reaction Conditions | ||

| Temperature | 90°C | [1] |

| Reaction Time | Overnight (monitored by 31P NMR) | [1] |

| Product | ||

| Diethyl this compound Yield | High (e.g., >90% for analogous reactions) | [1] |

Reaction Pathway and Workflow

Conclusion

This technical guide has outlined two effective methods for the synthesis of diethyl this compound from vinylphosphonic acid. The two-step synthesis via a monoethyl intermediate is a well-documented and robust procedure. The direct esterification using triethyl orthoacetate presents a more streamlined, one-pot alternative, which may be preferable for its efficiency. The choice of method will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity of the final product. The provided experimental protocols and data are intended to facilitate the successful implementation of these synthetic strategies in a laboratory setting.

References

An In-depth Technical Guide to Poly(vinylphosphonic Acid) and its Derivatives for Biomedical Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(vinylphosphonic acid) (PVPA) and its derivatives have emerged as a versatile class of phosphorus-containing polymers with significant potential in the biomedical field.[1] Their unique physicochemical properties, stemming from the presence of phosphonic acid groups, render them highly attractive for a range of applications, including drug delivery, tissue engineering, and as biomimetic materials.[2] The phosphonic acid moiety provides strong acidity, high hydrophilicity, and an exceptional ability to chelate multivalent metal ions, most notably calcium. This latter characteristic has positioned PVPA and its copolymers as promising candidates for bone regeneration, where they are hypothesized to mimic the action of bisphosphonates, a class of drugs widely used to treat bone disorders.[3]

This technical guide provides a comprehensive overview of PVPA and its derivatives, focusing on their synthesis, physicochemical properties, and key applications in drug development and regenerative medicine. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Synthesis of Poly(vinylphosphonic Acid) and its Derivatives

The synthesis of PVPA can be achieved through two primary routes: the direct polymerization of vinylphosphonic acid (VPA) or the polymerization of VPA derivatives followed by hydrolysis.[4] Free-radical polymerization is the most common method employed, offering versatility in terms of reaction conditions and the ability to copolymerize VPA with a wide range of other vinyl monomers.[4][5]

Free-Radical Polymerization

Conventional free-radical polymerization of VPA can be initiated using thermal or UV initiation in the presence of a suitable initiator.[4] However, this method often yields polymers with broad molecular weight distributions (high polydispersity index, PDI).[4]

Experimental Protocol: Free-Radical Polymerization of Vinylphosphonic Acid

A typical procedure for the free-radical polymerization of VPA in an aqueous solution is as follows:

-

Materials: Vinylphosphonic acid (VPA) monomer, 2,2′-azobis(2-methylpropionamidine) dihydrochloride (B599025) (AAPH) as a water-soluble initiator, deionized water.

-

Procedure:

-

Dissolve VPA (e.g., 5 g) in deionized water (e.g., 50 mL) in a reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

-

Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.

-

Add the AAPH initiator (e.g., 0.1 mol% with respect to the monomer).

-

Heat the reaction mixture to a specific temperature (e.g., 70-90 °C) and maintain for a set duration (e.g., 6-24 hours) under a nitrogen atmosphere.

-

After polymerization, cool the solution to room temperature.

-

Purify the polymer by dialysis against deionized water for several days to remove unreacted monomer and initiator.

-

Isolate the final polymer by freeze-drying.

-

Controlled Radical Polymerization: RAFT Polymerization

To achieve better control over molecular weight and obtain polymers with a narrow PDI, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed.[6][7] RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization process, leading to a "living" polymerization character.

Experimental Protocol: Aqueous RAFT/MADIX Polymerization of Vinylphosphonic Acid

This protocol is adapted from a reported procedure for the controlled polymerization of VPA in water.[7]

-

Materials: Vinylphosphonic acid (VPA), O-ethyl xanthate as the RAFT/MADIX agent, 2,2′-azobis(2-methylpropionamidine) dihydrochloride (AAPH) as the initiator, deionized water.

-

Procedure:

-

In a Schlenk flask, dissolve VPA, the O-ethyl xanthate CTA, and AAPH in deionized water. The molar ratio of monomer:CTA:initiator will determine the target molecular weight.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Place the flask in a preheated oil bath at a specific temperature (e.g., 65 °C) to initiate polymerization.

-

Monitor the reaction progress by taking samples at different time points and analyzing monomer conversion via ¹H NMR.

-

Terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

Purify the resulting polymer by dialysis against deionized water.

-

Logical Relationship: Polymer Synthesis Routes

References

- 1. mdpi.com [mdpi.com]

- 2. polysciences.com [polysciences.com]

- 3. POLY(VINYLPHOSPHONIC ACID) | 27754-99-0 [chemicalbook.com]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Aqueous RAFT/MADIX polymerisation of vinylphosphonic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Guide to the Solubility of Vinylphosphonate Monomers in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of vinylphosphonate monomers in a variety of common organic solvents. Understanding the solubility of these monomers is critical for their application in polymerization processes, material synthesis, and particularly in the realm of drug development where they serve as building blocks for novel therapeutic agents. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and offers visual representations of experimental workflows to aid in laboratory practice.

Introduction to this compound Monomers

This compound monomers are a class of organophosphorus compounds characterized by a vinyl group directly attached to a phosphonate (B1237965) ester. Their unique chemical structure allows them to participate in a range of polymerization reactions, leading to the formation of polymers with distinct properties such as flame retardancy, ion-exchange capabilities, and biocompatibility. These characteristics make them valuable in diverse fields, including materials science, biomedical engineering, and pharmaceutical sciences. In drug development, this compound-containing polymers are explored for applications in drug delivery systems, dental cements, and as components of biomimetic materials.

Solubility of this compound Monomers

The solubility of a monomer in a given solvent is a fundamental parameter that dictates its utility in solution-based synthesis and polymerization reactions. The following tables summarize the available qualitative solubility data for key this compound monomers in various organic solvents and water. It is important to note that quantitative solubility data for this class of compounds is not extensively available in the public domain, highlighting a need for further experimental investigation.

Table 1: Solubility of Dimethyl this compound

| Solvent Classification | Solvent | Solubility | Reference(s) |

| Polar Protic | Water | Fully miscible | [1] |

| Methanol | Soluble | Inferred from synthesis literature | |

| Polar Aprotic | Acetone | Soluble | Inferred from synthesis literature |

| Acetonitrile | Soluble | Inferred from synthesis literature | |

| Nonpolar | Chloroform | Soluble | Inferred from synthesis literature |

| General | Organic Solvents | Generally Soluble | [2] |

Table 2: Solubility of Diethyl this compound

| Solvent Classification | Solvent | Solubility | Reference(s) |

| General | Organic Solvents | Generally Soluble | Implied by its use as a precursor in organic synthesis |

Note: Specific quantitative data for diethyl this compound is sparse. Its use in various organic reactions suggests good solubility in common nonpolar and polar aprotic solvents.

Table 3: Solubility of Vinylphosphonic Acid

| Solvent Classification | Solvent | Solubility | Reference(s) |

| Polar Protic | Water | Soluble | [3][4] |

| Polar Aprotic | Aprotic Organic Solvents | Insoluble | [3] |

Experimental Protocol for Determining Monomer Solubility

The following is a generalized protocol for determining the solubility of a this compound monomer in an organic solvent. This method can be adapted to provide both qualitative and quantitative data.

Materials

-

This compound monomer of interest

-

A range of organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane, chloroform, dimethylformamide)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Spectrophotometer (optional, for quantitative analysis)

-

Glass vials with screw caps

-

Pipettes and syringes

Procedure

3.2.1. Qualitative Solubility Determination

-

Sample Preparation: Add approximately 10 mg of the this compound monomer to a small glass vial.

-

Solvent Addition: Add 1 mL of the selected organic solvent to the vial.

-

Mixing: Cap the vial and vortex for 30-60 seconds at room temperature.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating (Optional): If the monomer is not soluble at room temperature, gently heat the vial in a water bath (e.g., to 40-50 °C) and observe any changes in solubility. Note any temperature-dependent solubility.

3.2.2. Quantitative Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of the this compound monomer to a known volume of the organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

-

Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle. Alternatively, centrifuge the vial to accelerate the separation of the solid and liquid phases.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the extracted solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the monomer.

-

Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the dried monomer residue.

-

Calculation: The solubility can be calculated in g/100 mL or mol/L using the following formulas:

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant extracted (mL)) * 100

-

Solubility (mol/L) = (Mass of residue (g) / Molar mass of monomer ( g/mol )) / (Volume of supernatant extracted (L))

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantitative determination of this compound monomer solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for quantitative solubility analysis.

Logical Relationship for Solubility Assessment

The following diagram outlines the logical steps and decision points in a typical solubility screening process for a novel this compound monomer.

Caption: Decision-making process for solubility assessment of new monomers.

Conclusion

The solubility of this compound monomers is a critical parameter influencing their use in various scientific and industrial applications, particularly in the synthesis of functional polymers for drug development. While qualitative data suggests general solubility in many organic solvents for common this compound esters and aqueous solubility for vinylphosphonic acid, there is a clear need for more comprehensive quantitative studies. The experimental protocols and workflows provided in this guide offer a systematic approach for researchers to determine the solubility of novel this compound monomers, thereby facilitating their effective utilization in the design and synthesis of advanced materials and therapeutic systems.

References

Navigating the Terrain of Vinylphosphonic Acid: An In-depth Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylphosphonic acid (VPA) is a reactive organophosphorus monomer increasingly utilized in advanced material science and biomedical applications. Its unique properties, including strong adhesion to various substrates and the ability to form biocompatible polymers, have made it a valuable component in the development of dental cements, drug delivery systems, and materials for bone tissue engineering.[1][2] As the use of VPA in research and development expands, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel. This technical guide provides a comprehensive overview of the health and safety considerations for handling vinylphosphonic acid, with a focus on providing actionable information for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Vinylphosphonic acid is classified as a hazardous substance due to its corrosive nature. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Corrosive to metals, Category 1 [1]

Hazard Statements:

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological data for vinylphosphonic acid is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Vinylphosphonic Acid

| Property | Value | Reference(s) |

| CAS Number | 1746-03-8 | [1][2] |

| Molecular Formula | C₂H₅O₃P | [2] |

| Molecular Weight | 108.03 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid or low melting solid | [3][5] |

| Melting Point | -60 °C (lit.) | [1] |

| Boiling Point | 173 °C / 3 mmHg (lit.) | [1] |

| Density | 1.37 g/mL at 20 °C (lit.) | [1] |

| Flash Point | 113 °C (235.4 °F) | [4] |

| Solubility in water | Soluble | [3] |

Table 2: Acute Toxicity Data for Vinylphosphonic Acid

| Test | Species | Route | Value | Reference(s) |

| LD50 | Mouse | Intraperitoneal | >1500 mg/kg | [6] |

| LC50 (96h) | Zebrafish | - | >500 mg/L | [5] |

| EC50 (48h) | Water Flea | - | >1000 mg/L | [5] |

Health and Safety Considerations

Exposure Controls and Personal Protective Equipment (PPE)

Due to its corrosive nature, strict exposure controls and appropriate personal protective equipment are mandatory when handling vinylphosphonic acid.

-

Engineering Controls: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][5] Ensure that eyewash stations and safety showers are readily accessible.[5]

-

Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[1] A face shield should also be worn.[5]

-

Skin Protection: Wear fire/flame resistant and impervious clothing.[1] Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) should be worn at all times.[1]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[1][5]

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[1][5] Do not breathe mist, vapors, or spray.[1][5] Use non-sparking tools to prevent electrostatic discharge.[1]

-

Storage: Store in a tightly closed, corrosion-resistant container in a dry, cool, and well-ventilated place.[1][3][5] Store locked up and away from incompatible materials such as strong bases and finely powdered metals.[1][5]

First Aid Measures

In case of exposure, immediate medical attention is required.[5]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][5] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1][5]

-

Skin Contact: Immediately remove all contaminated clothing.[3] Wash off with plenty of water for at least 15 minutes.[5] Seek immediate medical attention.[5]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[1][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1][3]

-

Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[1][3] Never give anything by mouth to an unconscious person.[1][5] Call a physician or Poison Control Center immediately.[1][5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[1] Wear appropriate personal protective equipment.[1] Ensure adequate ventilation.[1] Remove all sources of ignition.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1] Do not let the chemical enter drains.[1]

-

Methods for Cleaning Up: Absorb spillage with inert material (e.g., sand, earth, vermiculite) to prevent material damage.[1][3] Collect and place in a suitable, closed container for disposal.[1]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][5]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and phosphorus oxides.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Experimental Protocols for Safety Assessment

The following sections provide an overview of the methodologies for key toxicological assessments, based on OECD guidelines.

Acute Oral Toxicity Assessment Workflow

The workflow for an acute oral toxicity study, based on OECD Test Guideline 423 (Acute Toxic Class Method), is depicted below. This method is a stepwise procedure using a minimum number of animals to classify the substance based on its acute toxicity.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Skin Corrosion/Irritation Assessment Workflow

The assessment of skin corrosion and irritation potential follows a tiered approach, prioritizing in vitro methods to reduce animal testing, as outlined in OECD Test Guideline 404.

Caption: Tiered Testing Strategy for Skin Corrosion/Irritation.

Eye Irritation/Damage Assessment Workflow

Similar to skin irritation, a tiered approach is recommended for assessing eye irritation or serious eye damage to minimize animal use, as described in OECD Test Guideline 405.

Caption: Tiered Testing Strategy for Eye Irritation/Damage.

Molecular Toxicology and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific molecular mechanisms of toxicity for vinylphosphonic acid, including its direct cellular targets and effects on specific signaling pathways. The corrosive action of VPA is likely attributable to its acidic nature, causing non-specific damage to cellular structures upon direct contact. Further research, potentially employing techniques such as transcriptomics and proteomics, would be necessary to elucidate any specific molecular interactions and signaling cascades that may be affected by vinylphosphonic acid exposure at non-corrosive concentrations.

Conclusion

Vinylphosphonic acid is a valuable chemical for various research and development applications, but its corrosive nature necessitates careful handling and adherence to strict safety protocols. This guide provides a comprehensive overview of the known health and safety information for VPA, intended to empower researchers, scientists, and drug development professionals to work with this compound safely. The provided data and experimental workflow diagrams offer a framework for understanding and managing the risks associated with its use. As with any chemical, a thorough understanding of the available safety data and the implementation of prudent laboratory practices are essential for minimizing risk and ensuring a safe working environment.

References

In-Depth Technical Guide to the Thermal Stability of Poly(vinylphosphonate) Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of poly(vinylphosphonate) polymers. These polymers are of significant interest due to their flame-retardant properties, biocompatibility, and potential in various biomedical applications. Understanding their behavior under thermal stress is crucial for their processing, application, and the prediction of their service life. This document summarizes key quantitative data from thermal analyses, details relevant experimental protocols, and visualizes the thermal degradation pathway.

Quantitative Thermal Analysis Data

The thermal stability of poly(this compound) polymers is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the amount of residual char. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of glass transition temperatures (Tg), melting points (Tm), and crystallization temperatures (Tc).

The following tables summarize the key thermal properties of various poly(this compound) polymers and their derivatives as reported in the scientific literature. These values can vary depending on factors such as molecular weight, polydispersity, and the specific experimental conditions.

Table 1: Thermogravimetric Analysis (TGA) Data for Poly(this compound) Polymers

| Polymer | Onset Decomposition Temperature (Tonset, °C) | Temperature of Maximum Decomposition Rate (Tmax, °C) | Char Yield at 600°C (%) | Atmosphere |

| Poly(diethyl this compound) (PDEV) | ~300 | - | - | - |

| Poly(diisopropyl this compound) (PDIVP) | - | - | - | - |

| Poly(ditolyl this compound) (PDTVP) | >350 | - | - | - |

| Poly(vinylphosphonic acid) (PVPA) | ~100 (anhydride formation) | >400 (degradation) | High | Air |

Table 2: Differential Scanning Calorimetry (DSC) Data for Poly(this compound) Polymers

| Polymer | Glass Transition Temperature (Tg, °C) |

| Poly(diethyl this compound) (PDEV) | ~ -25 to -30 |

| Poly(diisopropyl this compound) (PDIVP) | ~ -10 |

| Poly(dimethyl this compound) (PDMVP) | ~ 0 |

Note: The glass transition temperatures of poly(dialkyl this compound)s are generally below room temperature, indicating their amorphous and rubbery nature at ambient conditions.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable thermal analysis data. The following sections outline typical procedures for TGA and DSC analysis of poly(this compound) polymers.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability, degradation temperatures, and char yield of poly(this compound) polymers.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates.

Procedure:

-

Sample Preparation:

-

Ensure the polymer sample is dry and free of residual solvents by drying it in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Accurately weigh 5-10 mg of the dried polymer sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).[2]

-

-

Instrument Setup:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines using standard reference materials.

-

Place the sample crucible and an empty reference crucible into the TGA furnace.

-

Select the desired atmosphere (typically inert, e.g., nitrogen, or oxidative, e.g., air) and set the gas flow rate (e.g., 20-50 mL/min).[2]

-

-

Thermal Program:

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Identify the temperature of the maximum rate of mass loss (Tmax) from the peak of the derivative of the TGA curve (DTG curve).

-

Calculate the percentage of residual mass (char yield) at a specific temperature (e.g., 600 °C or 800 °C).

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg) of amorphous poly(this compound) polymers.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried polymer sample into a DSC pan (typically aluminum).

-

Hermetically seal the pan to ensure good thermal contact and prevent any loss of volatiles.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).

-

Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected Tg and any other transitions to erase the sample's prior thermal history.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg.

-

Second Heating Scan: Heat the sample again at the same controlled rate as the first scan. The Tg is determined from this second heating scan to ensure it is a property of the material itself and not influenced by its previous processing.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The glass transition is observed as a step-like change in the baseline of the DSC thermogram.

-

The Tg is typically determined as the midpoint of this transition.

-

Visualization of Thermal Degradation Pathway

The thermal degradation of poly(dialkyl this compound)s in an inert atmosphere is generally understood to proceed through a multi-step mechanism involving the elimination of the alkyl groups, followed by crosslinking and char formation. This process is crucial for their flame-retardant action.

References

The Pivotal Role of Vinylphosphonates as Coupling Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylphosphonates are a versatile class of organophosphorus compounds that have garnered significant interest as coupling agents across a spectrum of scientific and industrial applications. Their unique chemical structure, featuring a reactive vinyl group and a phosphonate (B1237965) moiety, enables them to form stable covalent bonds with a wide array of organic and inorganic materials. This dual functionality makes them exceptional candidates for surface modification, adhesion promotion, and the synthesis of advanced functional polymers and bioconjugates. This in-depth technical guide explores the synthesis, mechanisms, and applications of vinylphosphonates as coupling agents, providing researchers and drug development professionals with a comprehensive understanding of their utility and potential.

Synthesis of Vinylphosphonate Monomers

The synthesis of this compound monomers can be achieved through several established chemical reactions. The choice of synthetic route often depends on the desired substituents and the required scale of production. Key methods include the Horner-Wadsworth-Emmons (HWE) reaction, Heck coupling, and Michaelis-Arbuzov reaction.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used method for the stereoselective synthesis of alkenes, including vinylphosphonates.[1][2][3] It involves the reaction of a phosphonate carbanion with an aldehyde or ketone. The reaction generally favors the formation of (E)-alkenes.[2]

Table 1: Illustrative Yields for the Synthesis of Vinylphosphonates via HWE Reaction

| Aldehyde/Ketone Reactant | Phosphonate Reagent | Base | Solvent | Yield (%) | Reference |

| Formaldehyde | Diethyl (cyanomethyl)phosphonate | NaH | THF | >90 | [1] |

| Benzaldehyde | Triethyl phosphonoacetate | NaOEt | Ethanol | 85-95 | [1] |

| Cyclohexanone | Diethyl (isocyanomethyl)phosphonate | K2CO3 | Methanol | 70-80 | [4] |

Heck Coupling Reaction

The palladium-catalyzed Heck coupling reaction provides a versatile method for the synthesis of substituted vinylphosphonates by coupling a this compound with an aryl or vinyl halide.[5][6][7] This reaction is tolerant of a wide range of functional groups.

Table 2: Yields for the Synthesis of Diethyl 2-(aryl)vinylphosphonates via Heck Reaction

| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Iodobenzene (B50100) | PdCl2(NH3)2 (1 mol%) | iPr2NH | H2O | 80 | 95 | [8] |

| Bromobenzene | PdCl2(NH3)2 (5 mol%) | iPr2NH | H2O | 120 | 68 | [8] |

| 4-Iodoanisole | [Pd(NH3)4]/NaY (1.3 mol%) | K2CO3 | DMF | 110-140 | >90 | [5] |

| 4-Bromoacetophenone | Pd/C | K2CO3 | DMF | 110-140 | 85 | [5] |

Polymerization of Vinylphosphonates

The vinyl group of this compound monomers allows for their polymerization to form poly(vinylphosphonates). These polymers are of particular interest due to their high thermal stability, flame retardant properties, and ability to function as multivalent coupling agents.[9][10] Various polymerization techniques can be employed, including free-radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP).[9] Rare earth metal-mediated group transfer polymerization (REM-GTP) has also been shown to produce well-defined poly(vinylphosphonates) with narrow molecular weight distributions.[11][12]

Vinylphosphonates as Adhesion Promoters and Surface Modifiers

The phosphonate group of vinylphosphonates exhibits strong adhesion to a variety of inorganic substrates, particularly metal oxides such as titanium oxide, aluminum oxide, and iron oxide.[13][14] This interaction leads to the formation of a stable, covalently bound organic layer on the inorganic surface. The vinyl groups extending from the surface can then be used to covalently bond to a polymer matrix, thereby acting as a molecular bridge and enhancing adhesion at the organic-inorganic interface.

Compared to traditional silane (B1218182) coupling agents, phosphonate-based coupling agents have been shown to offer superior hydrolytic stability, which is a critical advantage in applications exposed to humid environments.[14]

Table 3: Comparison of Surface Loading of Phosphonate vs. Siloxane Monolayers on Ti-6Al-4V

| Coupling Agent | Surface Loading (nmol/cm²) | Reference |

| Aminopropyl(triethoxy)silane (APTES) | ~1.5 | [15] |

| (3-Aminopropyl)phosphonic acid | ~6.0 | [15] |

This demonstrates a significantly higher surface density of phosphonic acid coupling agents compared to silanes on a titanium alloy surface.[15]

Application in Nanoparticle Surface Modification

Poly(vinylphosphonates) are effective for the surface modification of nanoparticles, enhancing their stability and dispersibility in various media.[13][16] The phosphonate groups anchor the polymer to the nanoparticle surface, while the polymer chains provide steric stabilization.

Table 4: Characterization of Poly(this compound)-Coated Magnetite Nanoparticles

| Property | Uncoated Magnetite Nanoparticles | PMVP-Coated Magnetite Nanoparticles | Reference |

| Saturation Magnetization (emu/g) | 67.9 | 60.0 | [13] |

| Hydrodynamic Diameter (Dh) in H2O (nm) | N/A | 78.8 ± 1.5 | [17] |

The decrease in saturation magnetization is indicative of the presence of the non-magnetic polymer coating.[13] The hydrodynamic diameter confirms the formation of a stable polymer shell around the nanoparticles in an aqueous environment.[17]

Vinylphosphonates in Drug Development and Bioconjugation

In the realm of drug development, vinylphosphonates are emerging as valuable tools for the synthesis of modified oligonucleotides and other bioconjugates. The this compound linkage can serve as a stable, non-hydrolyzable mimic of the natural phosphate (B84403) backbone in nucleic acids.[18]

Modification of siRNAs

The incorporation of a 5'-(E)-vinylphosphonate moiety into the guide strand of small interfering RNAs (siRNAs) has been shown to significantly enhance their in vivo efficacy.[19][20][21] This modification protects the siRNA from degradation by phosphatases and exonucleases, leading to increased tissue accumulation and a prolonged gene silencing effect.[20][21]

Table 5: In Vivo Efficacy of 5'-Vinylphosphonate Modified siRNAs

| siRNA Modification | Target mRNA | Tissue | mRNA Reduction (%) | Reference |

| 5'-hydroxyl | Htt | Liver | ~60 | [20] |

| 5'-phosphate | Htt | Liver | ~60 | [20] |

| 5'-(E)-vinylphosphonate | Htt | Liver | ~60 | [20] |

| 5'-(E)-vinylphosphonate | TTR | Liver | ~80 (vs ~64 for parent) | [22] |

While the reduction in the liver for the Htt target was comparable across modifications, a significant enhancement in silencing was observed for the TTR target with the this compound modification.[20][22] Furthermore, the this compound modification led to a ~5-fold increase in the loading of the antisense strand into the Ago2 protein complex, which is crucial for RNAi activity.[22]

Experimental Protocols

Protocol 1: Synthesis of Diethyl (E)-2-styrylphosphonate via Heck Reaction

Materials:

-

Iodobenzene

-

Diethyl this compound

-

Palladium(II) chloride diammine (PdCl₂(NH₃)₂)

-

Diisopropylamine (B44863) (iPr₂NH)

-

Deionized water

-

Reaction vessel (e.g., Schlenk tube)

-

Magnetic stirrer and heating plate

Procedure:

-

To a reaction vessel, add iodobenzene (1.0 mmol), diethyl this compound (2.0 mmol), PdCl₂(NH₃)₂ (0.01 mmol, 1 mol%), and deionized water (3 mL).

-

Add diisopropylamine (1.1 mmol) to the mixture.

-

Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure diethyl (E)-2-styrylphosphonate.[8]

Protocol 2: Free-Radical Polymerization of Diethyl Vinyl Phosphonate (DEVP)

Materials:

-

Diethyl vinyl phosphonate (DEVP), purified by vacuum distillation

-

Azobisisobutyronitrile (AIBN), recrystallized from methanol

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hexane

-

Methanol

-

Schlenk flask and vacuum line

-

Nitrogen gas (high purity)

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve DEVP (e.g., 5 g, 30.5 mmol) in anhydrous DMF (e.g., 10 mL).

-

Add AIBN (e.g., 0.05 g, 0.305 mmol for 1 mol%).

-

Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with nitrogen and place the sealed flask in a preheated oil bath at 70 °C.

-

Stir the reaction for the desired time (e.g., 24 hours).

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the solution to a large excess of hexane.

-

Decant the supernatant and redissolve the polymer in a minimal amount of methanol.

-

Repeat the precipitation and redissolution steps twice more for purification.

-

Dry the purified poly(diethyl vinyl phosphonate) under vacuum at 40-50 °C to a constant weight.[9]

Protocol 3: Surface Modification of Magnetite Nanoparticles with Poly(methylthis compound) (PMVP)

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

-

Aqueous ammonia (B1221849) solution (25%)

-

Poly(methylthis compound) (PMVP) solution

-

Deionized water

-

Argon gas

Procedure:

-

Prepare a solution of FeCl₃·6H₂O (8 mmol) and FeCl₂·4H₂O (4 mmol) in deionized water (16 mL) and degas by bubbling with argon.

-

In a three-necked flask, heat the degassed ammonia solution (40 mL) to 80 °C under an argon atmosphere.

-

Rapidly add the iron chloride solution to the hot ammonia solution with vigorous stirring. A black precipitate of magnetite nanoparticles will form immediately.

-

Continue stirring at 80 °C for 30 minutes.

-

Add the PMVP solution to the nanoparticle suspension and continue stirring at 80 °C for another 2 hours.

-

Cool the mixture to room temperature.

-

Collect the PMVP-coated magnetite nanoparticles by magnetic separation.

-

Wash the nanoparticles several times with deionized water and then with ethanol.

-

Dry the coated nanoparticles under vacuum.[13]

Visualizations

Caption: Synthetic routes to this compound monomers.

Caption: Mechanism of this compound coupling to a metal oxide surface.

Caption: Workflow for surface modification of nanoparticles.

Conclusion

Vinylphosphonates represent a powerful and versatile class of coupling agents with broad applicability in materials science and drug development. Their robust synthetic routes, strong and stable interaction with inorganic surfaces, and amenability to polymerization make them highly attractive for creating advanced composite materials with enhanced interfacial adhesion. Furthermore, their utility as stable phosphate mimics in bioconjugation has demonstrated significant potential for improving the therapeutic efficacy of oligonucleotide-based drugs. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals seeking to harness the unique properties of vinylphosphonates in their respective fields. Future research will undoubtedly continue to uncover new and innovative applications for this remarkable class of molecules.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Heck Reaction—State of the Art [mdpi.com]

- 8. Mono and double Mizoroki–Heck reaction of aryl halides with dialkyl vinylphosphonates using a reusable palladium catalyst under aqueous medium - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06464K [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. princeton.edu [princeton.edu]

- 16. researchgate.net [researchgate.net]

- 17. A graft-to strategy of poly(vinylphosphonates) on dopazide-coated gold nanoparticles using in situ catalyst activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of (S)-FTY720 this compound analogues and evaluation of their potential as sphingosine kinase 1 inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. siRNA carrying an (E)-vinylphosphonate moiety at the 5΄ end of the guide strand augments gene silencing by enhanced binding to human Argonaute-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 5΄-Vinylphosphonate improves tissue accumulation and efficacy of conjugated siRNAs in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 5΄-Vinylphosphonate improves tissue accumulation and efficacy of conjugated siRNAs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. structbio.vanderbilt.edu [structbio.vanderbilt.edu]

The Genesis of a Versatile Reagent: The Discovery of Vinylphosphonates in Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of vinylphosphonates has provided organic chemists with a powerful and versatile tool for the construction of complex molecular architectures. This technical guide delves into the seminal discoveries that first brought vinylphosphonates to the forefront of organic synthesis. We will explore the pioneering work on the synthesis of vinylphosphonic acid and the development of vinylphosphonium salts as key intermediates in intramolecular Wittig reactions. This guide provides a detailed look at the early methodologies, presents available quantitative data for key compounds, and visualizes the fundamental reaction pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a foundational understanding of the chemistry of vinylphosphonates.

Introduction

Vinylphosphonates are a class of organophosphorus compounds characterized by a carbon-carbon double bond directly attached to a phosphonate (B1237965) group [-P(O)(OR)₂]. Their unique electronic properties, arising from the interplay between the vinyl group and the phosphorus center, make them valuable building blocks in a wide array of chemical transformations. The applications of vinylphosphonates are extensive, ranging from their use in the synthesis of natural products and biologically active molecules to their role as monomers in the creation of functionalized polymers. This guide focuses on the critical early discoveries that established vinylphosphonates as indispensable reagents in the synthetic chemist's toolkit.

The First Synthesis of Vinylphosphonic Acid

The journey into the world of vinylphosphonates began in 1959 with the first reported synthesis of vinylphosphonic acid by M. I. Kabachnik and T. Ya. Medved. Their groundbreaking work laid the foundation for the entire field.

Synthetic Protocol of Kabachnik and Medved (1959)

-

Dehydrochlorination of 2-Chloroethylphosphonic Dichloride: The synthesis started with the dehydrochlorination of 2-chloroethylphosphonic dichloride (ClCH₂CH₂P(O)Cl₂). This elimination reaction, typically carried out at high temperatures, introduces the carbon-carbon double bond.

-

Hydrolysis of Vinylphosphonic Dichloride: The resulting vinylphosphonic dichloride (CH₂=CHP(O)Cl₂) was then hydrolyzed to yield vinylphosphonic acid.

A later report by Kabachnik and Medved in 1953 described the distillation of the product at 235-240°C under a high vacuum (0.0006 mm) to obtain the anhydride.[1]

The Advent of Vinylphosphonium Salts and the Intramolecular Wittig Reaction

A pivotal moment in the application of vinylphosphonates in organic synthesis came in 1964 with the work of E. E. Schweizer. He introduced vinylphosphonium salts and demonstrated their utility in a novel annulation reaction, which has become a cornerstone of heterocyclic and carbocyclic synthesis.

Schweizer's Synthesis of 2H-Chromene

Schweizer reported the synthesis of 2H-chromene by reacting vinyltriphenylphosphonium bromide with the sodium salt of salicylaldehyde.[2][3] This reaction proceeds via an intramolecular Wittig reaction, a powerful method for forming rings. The reported yields for this synthesis were in the range of 62-71%, depending on the specific reaction conditions.[2][3]

Experimental Protocol: Synthesis of Vinyltriphenylphosphonium Bromide

The key reagent in Schweizer's work, vinyltriphenylphosphonium bromide, was itself synthesized in a multi-step procedure. A detailed experimental protocol for its preparation is available from Organic Syntheses.

Procedure:

Caution! Phenol and its solutions are corrosive; rubber gloves should be used. Vinyltriphenylphosphonium bromide has been reported to cause an allergic sneezing reaction, and contact should be avoided.

-

Formation of β-Phenoxyethyltriphenylphosphonium Bromide: In a 1-L three-necked flask equipped with a sealed stirrer, a thermometer, and a reflux condenser with a calcium chloride drying tube, a mixture of triphenylphosphine (B44618) and β-phenoxyethyl bromide is heated to 90°C ± 3°C for 48 hours.

-

Isolation of the Intermediate Salt: The cooled solution is slowly added to vigorously stirred anhydrous ether. The precipitated solid is collected by suction filtration, stirred with a fresh portion of anhydrous ether, and filtered again. The product is washed with warm anhydrous ether.

-

β-Elimination to Form Vinyltriphenylphosphonium Bromide: The crude β-phenoxyethyltriphenylphosphonium bromide is placed in a 3-L two-necked flask with a sealed stirrer and a reflux condenser. Reagent-grade ethyl acetate (B1210297) is added, and the solution is stirred under reflux for 24 hours. The mixture is cooled, and the ethyl acetate is decanted or filtered. This process is repeated until the melting point of the product, vinyltriphenylphosphonium bromide, is 186°C or higher.

Quantitative Data of Early Vinylphosphonates

The following table summarizes the available physical and spectroscopic data for some of the earliest synthesized vinylphosphonate compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n₂₀/D) |

| Vinylphosphonic Acid | C₂H₅O₃P | 108.03 | Colorless solid | 36[4] | - | 1.37 (20°C)[4] | - |

| Diethyl this compound | C₆H₁₃O₃P | 164.14 | Clear colorless liquid | - | 201-203[5] | 1.068 (25°C)[6] | 1.429[5] |

| Vinyltriphenylphosphonium Bromide | C₂₀H₁₈BrP | 369.23 | White crystalline solid | 176-178 | - | - | - |

Spectroscopic Data:

-

Diethyl this compound:

-

IR Spectrum: The infrared spectrum of diethyl this compound shows characteristic peaks for the P=O, C=C, and P-O-C bonds.

-

-

Vinylphosphonic Acid:

-

IR Spectrum: The IR spectrum is characterized by broad O-H stretching bands from the phosphonic acid group, in addition to the vinyl and P=O absorptions.[7]

-

-

Vinyltriphenylphosphonium Bromide:

-

¹H NMR: The proton NMR spectrum provides signals corresponding to the vinyl protons and the aromatic protons of the triphenylphosphine moiety.

-

Conclusion

The pioneering work of Kabachnik, Medved, and Schweizer in the late 1950s and early 1960s marked the beginning of a new era in synthetic organic chemistry. The initial synthesis of vinylphosphonic acid and the development of the intramolecular Wittig reaction using vinylphosphonium salts opened up unprecedented avenues for the construction of complex molecules. These foundational discoveries have paved the way for the development of a vast array of synthetic methodologies and have had a profound impact on various fields, including medicinal chemistry and materials science. This guide has provided a detailed overview of these seminal contributions, offering a valuable resource for researchers and professionals seeking to understand the origins and fundamental principles of this compound chemistry. The legacy of these early discoveries continues to inspire innovation in organic synthesis today.

References

- 1. Diethyl this compound [webbook.nist.gov]

- 2. Vinylphosphonic acid - Wikipedia [en.wikipedia.org]

- 3. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vinyl phosphonic acid, disodium salt [webbook.nist.gov]

- 5. rsc.org [rsc.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

A Preliminary Investigation of Vinylphosphonate Copolymers: A Technical Guide

This technical guide provides an in-depth overview of vinylphosphonate copolymers, focusing on their synthesis, physicochemical characterization, and potential for biomedical applications. Tailored for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines detailed experimental protocols, and visualizes complex processes to facilitate a comprehensive understanding of this promising class of polymers.

Introduction

This compound copolymers are a versatile class of polymers characterized by the presence of phosphonate (B1237965) groups along their backbone or as pendant groups. These polymers have garnered significant interest in the biomedical field due to a unique combination of properties, including biocompatibility, tunable hydrophilicity, and strong chelating abilities, particularly towards divalent metal ions like calcium.[1][2] This inherent affinity for calcium makes them particularly promising for applications in bone tissue engineering, where they can interact with the natural bone matrix.[3][4]

The versatility of this compound copolymers stems from the ability to copolymerize vinylphosphonic acid (VPA) or its esters with a wide range of other vinyl monomers. This allows for the fine-tuning of physicochemical properties such as molecular weight, thermal characteristics, and solubility to suit specific applications, including the development of advanced drug delivery systems.[5][6] While the free radical polymerization of this compound monomers can be challenging and is often dominated by chain transfer reactions, controlled polymerization techniques have emerged to provide better control over the polymer architecture.[7][8] This guide will explore the synthesis methodologies, characterization techniques, and the burgeoning biomedical applications of these functional polymers.

Synthesis of this compound Copolymers

The synthesis of this compound copolymers can be achieved through several polymerization techniques. The choice of method influences the polymer's molecular weight, polydispersity, and microstructure.

2.1 Free Radical Polymerization

Free radical polymerization is a common method for synthesizing this compound copolymers due to its simplicity.[9] Initiators like azobisisobutyronitrile (AIBN) or water-soluble initiators such as 2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) (AAPH) are typically used.[1][5] However, this method can suffer from significant chain transfer reactions, which may result in polymers with lower molecular weights and broader molecular weight distributions.[7][8] Copolymers of vinylphosphonic acid (VPA) have been successfully synthesized with various hydrophilic monomers, including acrylic acid (AA), acrylamide, and N-vinylpyrrolidone (VP).[1][5][10]

2.2 Controlled Radical Polymerization

To achieve better control over the polymerization process, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed. RAFT allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity. This method utilizes a chain transfer agent, such as an O-ethyl xanthate, to mediate the polymerization via a reversible chain transfer process.[11]

2.3 Group Transfer Polymerization (GTP)

Group transfer polymerization, particularly when mediated by rare-earth metals, offers a precise method for polymerizing vinylphosphonates.[12] This technique can produce well-defined polymers with high control over molecular weight and low dispersity.[12][13]

Physicochemical Characterization

A thorough characterization of this compound copolymers is essential to understand their structure-property relationships.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and particularly ³¹P NMR are crucial for determining the copolymer composition and microstructure.[1][2][5] ³¹P NMR is highly effective for quantifying the incorporation of this compound units into the copolymer.[3]

-

Gel Permeation Chromatography (GPC) : GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI, Mw/Mn) of the copolymers.[14][15]

-

Differential Scanning Calorimetry (DSC) : DSC is used to analyze the thermal properties of the copolymers, such as the glass transition temperature (Tg), which provides insight into the polymer's physical state and chain mobility.[16][17]

-

Elemental Analysis : This technique is used to confirm the elemental composition (e.g., Carbon, Hydrogen, Phosphorus) of the synthesized copolymers, providing further verification of the copolymer composition.[14]

Data Presentation

The following tables summarize quantitative data from representative studies on the synthesis and characterization of this compound copolymers.

Table 1: Synthesis Conditions and Molecular Characteristics of Poly(vinylphosphonic acid-co-acrylic acid) (PVPA-co-AA) [14]

| Initiator (AAPH) Conc. (mol%) | Yield (%) | Monomer Conversion (%) | VPA in Copolymer (mol%) | Mw ( g/mol ) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 0.1 | 74 | 89 | 22 | 267,100 | 29,900 | 8.93 |

| 0.1 | 73 | 86 | 24 | 284,600 | 34,800 | 8.18 |

| 0.3 | 84 | 92 | 22 | 195,400 | 26,500 | 7.37 |

| 0.3 | 78 | 93 | 26 | 145,000 | 18,600 | 7.78 |

| 1.0 | 93 | 96 | 23 | 159,400 | 12,400 | 12.9 |

| 1.0 | 95 | 98 | 16 | 142,000 | 13,600 | 10.4 |

Data derived from the copolymerization of VPA with acrylic acid with a monomer feed composition of 30 mol% VPA.

Table 2: Elemental Analysis of PVPA-co-AA Samples [14]

| Sample Code | Monomer Feed Ratio (VPA:AA) | C (%) | H (%) | P (%) |

| PVPA-0 | 0:100 | 46.3 | 5.8 | - |

| PVPA-20 | 20:80 | 42.2 | 5.8 | 4.1 |

| PVPA-30 | 30:70 | 37.0 | 5.3 | 9.3 |

| PVPA-40 | 40:60 | 33.1 | 5.3 | 11.1 |

| PVPA-60 | 60:40 | 27.6 | 5.2 | 18.3 |

| PVPA-80 | 80:20 | 22.6 | 4.9 | 22.7 |

| PVPA-100 | 100:0 | 19.8 | 4.6 | 26.1 |

Table 3: In Vitro Cytotoxicity of Rhein-Phosphonate Derivatives [18]

| Compound | HepG-2 IC₅₀ (μM) | CNE IC₅₀ (μM) | Spca-2 IC₅₀ (μM) | Hela IC₅₀ (μM) | Hct-116 IC₅₀ (μM) | HUVEC IC₅₀ (μM) |

| 5a | 10.21 ± 1.12 | 20.14 ± 2.13 | 12.34 ± 1.05 | >50 | 23.14 ± 2.15 | >50 |

| 5b | 8.82 ± 0.95 | 15.41 ± 1.57 | 9.01 ± 0.98 | >50 | 18.95 ± 1.98 | >50 |

| 5c | 12.45 ± 1.34 | 23.41 ± 2.41 | 15.43 ± 1.63 | >50 | 25.41 ± 2.63 | >50 |

| Rhein | 20.14 ± 2.03 | 35.43 ± 3.61 | 25.32 ± 2.43 | 45.32 ± 4.51 | 38.65 ± 3.91 | >50 |

| Fluorouracil | 9.75 ± 0.91 | 10.12 ± 1.03 | 11.23 ± 1.14 | 12.31 ± 1.32 | 10.31 ± 1.11 | 25.34 ± 2.43 |

Mandatory Visualizations

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound copolymers.

6.1 Protocol for Free Radical Copolymerization of VPA and Acrylic Acid (PVPA-co-AA) [1][3]

-

Materials : Vinylphosphonic acid (VPA), acrylic acid (AA), 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AAPH) initiator, 1-octanethiol (B94742) (chain transfer agent), deionized water, nitrogen gas.

-

Procedure :

-

Dissolve VPA (e.g., 2.06 g, 19.0 mmol) in deionized water (1.5 cm³) in a 2-neck round-bottomed flask equipped with a reflux condenser.

-

Purge the apparatus with nitrogen gas.

-

Heat the solution to 90 °C and allow it to stabilize for 30 minutes.

-

Prepare separate solutions of AA (e.g., 2.06 g, 28.5 mmol), AAPH (e.g., 12.9 mg, 0.048 mmol), and 1-octanethiol (e.g., 13.9 mg, 0.010 mmol) in deionized water.

-

Add these solutions to the reaction flask in equal portions every 30 minutes over a course of 6 hours.

-

After the final addition, leave the reaction to proceed for a further 18 hours.

-

To purify the product, dialyze the resulting solution against deionized water for 24 hours using cellulose (B213188) tubing (MWCO < 1000 Da).[5]

-

Dry the purified polymer at 55 °C under vacuum to obtain a white solid.

-

6.2 Protocol for Copolymer Characterization

-

¹H and ³¹P NMR Spectroscopy [1][5]

-

Prepare samples by dissolving the dried copolymer (approx. 10-20 mg) in deuterium (B1214612) oxide (D₂O, approx. 0.7 mL).

-

Record ¹H and ³¹P NMR spectra on a suitable spectrometer (e.g., 400 MHz).

-

For ¹H NMR, calculate monomer conversion by comparing the integrals of the vinyl proton peaks of the unreacted monomers with a stable polymer backbone peak.[2]

-

For ³¹P NMR, determine the copolymer composition by integrating the phosphorus signal, which corresponds to the VPA units in the polymer.[3]

-

-

Gel Permeation Chromatography (GPC) [14]

-

Prepare the mobile phase, typically an aqueous buffer solution (e.g., 0.1 M NaNO₃ with 0.02% NaN₃).

-

Dissolve the copolymer sample in the mobile phase at a concentration of approximately 1-2 mg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter before injection.

-

Run the GPC analysis using a system equipped with appropriate aqueous columns and a refractive index (RI) detector.

-

Calibrate the system using polymer standards (e.g., polyethylene (B3416737) glycol or polystyrene sulfonate) to determine Mw, Mn, and PDI.

-

6.3 Protocol for In Vitro Cytotoxicity Assay (MTT Assay) [19][20]

-

Materials : Human cell line (e.g., HeLa, HepG2), Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), penicillin-streptomycin, phosphate-buffered saline (PBS), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Dimethyl sulfoxide (B87167) (DMSO).

-

Procedure :

-

Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

-

Prepare serial dilutions of the this compound copolymer in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the copolymer solutions at various concentrations. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[20]

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the negative control.

-

Biomedical Applications and Biocompatibility

7.1 Bone Tissue Engineering

Copolymers of VPA and acrylic acid (PVPA-co-AA) have been identified as promising candidates for bone tissue engineering.[1][3] The phosphonic acid groups have a strong affinity for calcium, a key component of natural bone. It is hypothesized that this chelation capacity can inhibit the activity of osteoclasts, the cells responsible for bone resorption.[1][2] Studies have shown that a VPA content of approximately 30 mol% is optimal for calcium chelation.[1][4] Importantly, assessments of cell metabolic activity have indicated that PVPA-co-AA does not have a detrimental effect on cells, regardless of the copolymer composition.[2]

7.2 Drug Delivery

The tunable properties of this compound copolymers make them suitable for drug delivery applications.[6][21] They can be designed as amphiphilic block copolymers that self-assemble into nanostructures like micelles or polymersomes for encapsulating therapeutic agents.[16] Furthermore, they can be formulated into hydrogels for the sustained release of drugs.[22] The degradation of the polymer backbone can be engineered to control the release kinetics of encapsulated drugs.[23][24]

7.3 Biocompatibility and Cytotoxicity

Biocompatibility is a critical requirement for any material intended for biomedical use.[25][26] Studies on various phosphonate-containing polymers have generally shown good biocompatibility. For instance, poly(diethyl this compound) (PDEVP) has been shown to have nearly no impact on cell mortality rates in tests on human cell lines.[27] Similarly, poly(ethylene alkyl phosphonate)s have demonstrated no cytotoxicity against HeLa cells.[19] However, cytotoxicity can be dependent on the specific chemical structure and concentration. For example, some aminophosphonate-containing polymers have shown lower cytotoxicity compared to their low-molecular-weight counterparts.[28] As with any biomaterial, thorough toxicological evaluation is essential.[29]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collection - Synthesis and Characterization of Poly(vinylphosphonic acid-co-acrylic acid) Copolymers for Application in Bone Tissue Scaffolds - Macromolecules - Figshare [figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. Amphiphilic copolymers in biomedical applications: Synthesis routes and property control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent progress on phosphonate vinyl monomers and polymers therefore obtained by radical (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. journals.urfu.ru [journals.urfu.ru]

- 11. books.rsc.org [books.rsc.org]

- 12. Rare Earth Metal-Mediated Precision Polymerization of Vinylphosphonates and Conjugated Nitrogen-Containing Vinyl Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Item - Isospecific Group-Transfer Polymerization of Diethyl this compound and Multidimensional NMR Analysis of the Polymer Microstructure - American Chemical Society - Figshare [acs.figshare.com]

- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 15. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 16. researchgate.net [researchgate.net]

- 17. Real-time 31P NMR reveals different gradient strengths in polyphosphoester copolymers as potential MRI-traceable nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. scispace.com [scispace.com]

- 24. Evaluation of the release kinetics of hydrophilic and lipophilic compounds from lipid–polymer hybrid nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 25. Biocompatible Polymers and their Potential Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Biocompatibility and safety of PLA and its copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Studies on the Biocompatibility of Poly(diethyl vinyl-phosphonate) with a New Fluorescent Marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. [Biocompatibility of composites--literature review] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RAFT/MADIX Polymerization of Vinylphosphonic Acid in Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the controlled polymerization of vinylphosphonic acid (VPA) in aqueous media using Reversible Addition-Fragmentation chain Transfer (RAFT) and Macromolecular Design by Interchange of Xanthates (MADIX) techniques. This method allows for the synthesis of well-defined poly(vinylphosphonic acid) (PVPA) with controlled molecular weights and narrow molecular weight distributions, which is of significant interest for applications in drug delivery, biomaterials, and other biomedical fields.

Introduction

Poly(vinylphosphonic acid) (PVPA) is a versatile polymer with applications ranging from dental cements to proton exchange membranes and metal ion chelation.[1] The ability to precisely control the architecture of PVPA is crucial for tailoring its properties for specific applications. RAFT/MADIX polymerization is a powerful technique for achieving this control, particularly in aqueous media, which is a green and biocompatible solvent.[2][3]

This document outlines two key protocols: the direct RAFT/MADIX polymerization of VPA in water and an improved method involving the addition of alkali hydroxides to accelerate the reaction and enhance control over the polymer characteristics.[4][5]

Key Concepts and Principles

RAFT/MADIX polymerization is a form of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with predetermined molecular weights and low dispersity (Đ). The controlling agent in this system is a thiocarbonylthio compound, such as a xanthate for MADIX polymerization. The polymerization proceeds via a chain transfer mechanism where the growing polymer chains are reversibly capped with the RAFT/MADIX agent, allowing for controlled growth.

The polymerization of VPA can be sluggish, leading to incomplete conversions.[4] Research has shown that the addition of alkali hydroxides can significantly increase the rate of polymerization and improve the control over the final polymer.[4][5] This is attributed to the partial neutralization of the vinylphosphonic acid monomer.

Experimental Protocols

Protocol 1: Aqueous RAFT/MADIX Polymerization of Vinylphosphonic Acid

This protocol is based on the pioneering work demonstrating the controlled polymerization of VPA in water using a xanthate as the MADIX agent.[2][6][7]

Materials:

-

Vinylphosphonic acid (VPA)

-

O-ethyl S-(1-carboxy)ethyl dithiocarbonate (Xanthate, RAFT/MADIX agent)

-

2,2'-Azobis(2-methylpropionamidine)dihydrochloride (AIBA, initiator)

-

Deionized water

-

Methanol (B129727) (for precipitation)

-

Dialysis tubing

Equipment:

-

Schlenk flask or similar reaction vessel with a magnetic stirrer

-

Thermostatted oil bath

-

Nitrogen or argon source for inert atmosphere

-

Syringes for sampling

-

Apparatus for polymer characterization (e.g., Size Exclusion Chromatography (SEC/GPC), Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

-

Reaction Setup: In a typical experiment, VPA (e.g., 7.52 mol L⁻¹), the xanthate RAFT/MADIX agent, and AIBA initiator (e.g., 56 mmol L⁻¹) are dissolved in deionized water in a Schlenk flask equipped with a magnetic stirrer.[6][7] The ratio of monomer to RAFT agent will determine the target molecular weight.

-

Degassing: The reaction mixture is thoroughly degassed by several freeze-pump-thaw cycles or by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: The flask is then immersed in a preheated oil bath at the desired temperature (e.g., 65 °C) to initiate the polymerization.[6][7]

-

Monitoring the Reaction: Samples are withdrawn at specific time intervals using a degassed syringe to monitor monomer conversion and the evolution of molecular weight and dispersity. Monomer conversion can be determined by ¹H NMR spectroscopy.

-

Termination and Purification: Once the desired conversion is reached, the polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The resulting polymer (PVPA) can be purified by precipitation in a non-solvent like methanol or by dialysis against deionized water to remove unreacted monomer and other small molecules.[4]

Protocol 2: Accelerated Aqueous RAFT/MADIX Polymerization with Alkali Hydroxides

This protocol describes an optimized procedure that utilizes alkali hydroxides to increase the polymerization rate and improve control.[4][5]

Materials:

-

Same as Protocol 1

-

Sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or ammonium (B1175870) hydroxide (NH₄OH) solution (e.g., 1 M)

Equipment:

-

Same as Protocol 1

Procedure:

-

Neutralization Step: In the reaction vessel, VPA is dissolved in deionized water. A specific equivalent of an alkali hydroxide solution (e.g., 0.5 to 1.0 equivalent relative to VPA) is added dropwise while stirring and cooling the mixture, as the neutralization is exothermic.[4][5]

-

Reagent Addition: The RAFT/MADIX agent and the AIBA initiator are then added to the partially neutralized VPA solution.

-

Degassing, Polymerization, and Monitoring: Follow steps 2, 3, and 4 from Protocol 1.

-

Termination and Purification: Follow step 5 from Protocol 1.